molecular formula C25H28N4O2S2 B307831 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Katalognummer B307831
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: AQHGMKIAPMXTKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has attracted significant attention in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, studies have shown that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone vary depending on the specific disease being targeted. However, studies have shown that the compound can inhibit cell proliferation, induce apoptosis, and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the complexity of the synthesis method and the lack of understanding of the compound's mechanism of action.

Zukünftige Richtungen

There are several future directions for the research and development of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. These include:
1. Further studies to understand the compound's mechanism of action and identify specific targets for disease treatment.
2. Optimization of the synthesis method to improve the yield and reduce the complexity of the process.
3. Evaluation of the compound's efficacy and safety in pre-clinical and clinical trials.
4. Development of novel drug delivery systems to enhance the compound's bioavailability and therapeutic effects.
5. Investigation of the compound's potential applications in other disease areas.
Conclusion
In conclusion, 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound with potential applications in various scientific research fields. The compound's high potency, selectivity, and low toxicity make it an attractive candidate for drug development. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.

Synthesemethoden

The synthesis of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multi-step process that includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hexanethiol, followed by the reaction of the resulting product with 7-amino-3H-[1,2,4]triazino[5,6-d][1,4]benzoxazepin-3-one. The final step involves the reaction of the intermediate product with ethyl chloroacetate.

Wissenschaftliche Forschungsanwendungen

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Eigenschaften

Produktname

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molekularformel

C25H28N4O2S2

Molekulargewicht

480.6 g/mol

IUPAC-Name

1-[3-hexylsulfanyl-6-(4-methylsulfanylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H28N4O2S2/c1-4-5-6-9-16-33-25-26-23-22(27-28-25)20-10-7-8-11-21(20)29(17(2)30)24(31-23)18-12-14-19(32-3)15-13-18/h7-8,10-15,24H,4-6,9,16H2,1-3H3

InChI-Schlüssel

AQHGMKIAPMXTKX-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Kanonische SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.